molecular formula C11H15NO2 B1583632 Isopropyl 3-amino-4-methylbenzoate CAS No. 21447-47-2

Isopropyl 3-amino-4-methylbenzoate

Cat. No.: B1583632
CAS No.: 21447-47-2
M. Wt: 193.24 g/mol
InChI Key: NQIWSFLRVNIRJU-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-4-methylbenzoate is an organic compound with the chemical formula C12H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the aromatic ring is substituted with an amino group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-amino-4-methylbenzoate typically involves the esterification of 3-amino-4-methylbenzoic acid with isopropyl alcohol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-amino-4-methylbenzoic acid+isopropyl alcoholacid catalystisopropyl 3-amino-4-methylbenzoate+water\text{3-amino-4-methylbenzoic acid} + \text{isopropyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-amino-4-methylbenzoic acid+isopropyl alcoholacid catalyst​isopropyl 3-amino-4-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-amino-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Isopropyl 3-amino-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Isopropyl 3-amino-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 3-amino-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.

    Ethyl 3-amino-4-methylbenzoate: Similar structure but with an ethyl ester group.

    Propyl 3-amino-4-methylbenzoate: Similar structure but with a propyl ester group.

Uniqueness

Isopropyl 3-amino-4-methylbenzoate is unique due to the presence of the isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methyl, ethyl, and propyl counterparts, potentially offering different applications and advantages in various fields.

Properties

IUPAC Name

propan-2-yl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIWSFLRVNIRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175724
Record name Isopropyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21447-47-2
Record name 1-Methylethyl 3-amino-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21447-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 3-amino-4-methylbenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 3-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 3-amino-4-methylbenzoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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